molecular formula C8H10ClNO2 B589514 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride CAS No. 1329836-38-5

4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride

Cat. No.: B589514
CAS No.: 1329836-38-5
M. Wt: 192.654
InChI Key: UUVIZQWGMATQNB-STCCUYJISA-N
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Description

4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is a deuterated compound used primarily in biochemical and proteomics research. The compound has a molecular formula of C8H4D5NO2•HCl and a molecular weight of 192.65 . The deuterium labeling makes it particularly useful in various analytical techniques, including mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride typically involves the deuteration of 4-Ethyl-pyridine-2-carboxylic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.

    Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The exact molecular targets and pathways depend on the specific application and experimental conditions.

Comparison with Similar Compounds

    4-Ethyl-pyridine-2-carboxylic Acid: The non-deuterated form of the compound.

    4-Methyl-pyridine-2-carboxylic Acid: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Pyridinecarboxylic Acid: A simpler analog without the ethyl group.

Uniqueness: 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms can lead to differences in reaction rates and pathways compared to non-deuterated analogs, making it a valuable tool in various research fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "4-Ethylpyridine-2-carboxylic acid", "Deuterium oxide", "Sodium deuteroxide", "Thionyl chloride", "Deuterium chloride gas" ], "Reaction": [ "Step 1: The starting material 4-Ethylpyridine-2-carboxylic acid is dissolved in deuterium oxide and treated with sodium deuteroxide to form the corresponding deuterated carboxylate salt.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the carboxylate salt to the corresponding acid chloride.", "Step 3: Deuterium chloride gas is bubbled through the reaction mixture to form the deuterated hydrochloride salt of the desired compound, 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride.", "Step 4: The product is isolated and purified using standard techniques such as crystallization or chromatography." ] }

CAS No.

1329836-38-5

Molecular Formula

C8H10ClNO2

Molecular Weight

192.654

IUPAC Name

3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D;

InChI Key

UUVIZQWGMATQNB-STCCUYJISA-N

SMILES

CCC1=CC(=NC=C1)C(=O)O.Cl

Synonyms

4-Ethyl-2-pyridinecarboxylic Acid-d5 Hydrochloride;  4-Ethylpyridine-2-carboxylic Acid-d5 Hydrochloride; 

Origin of Product

United States

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